molecular formula C23H32N2O4S2 B2456717 1,4-Bis(2,3,4-trimethylbenzenesulfonyl)-1,4-diazepane CAS No. 433948-21-1

1,4-Bis(2,3,4-trimethylbenzenesulfonyl)-1,4-diazepane

Cat. No.: B2456717
CAS No.: 433948-21-1
M. Wt: 464.64
InChI Key: XMOKXTPGBUWNBO-UHFFFAOYSA-N
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Description

1,4-Bis[(2,3,4-trimethylphenyl)sulfonyl]-1,4-diazepane, also known as Grubbs Catalyst M204 , is a ruthenium-based organometallic compound. It belongs to the class of N-heterocyclic carbene (NHC) ligands . This compound has gained prominence in various synthetic applications due to its catalytic properties, particularly in olefin metathesis reactions .


Synthesis Analysis

The synthesis of Grubbs Catalyst M204 involves the coordination of the ruthenium center with the N-heterocyclic carbene ligand. The exact synthetic route may vary, but it typically starts with the preparation of the NHC ligand, followed by its complexation with ruthenium precursors. The resulting complex exhibits remarkable catalytic activity in various chemical transformations .


Molecular Structure Analysis

Grubbs Catalyst M204 features a ruthenium center coordinated to a dichloro-substituted N-heterocyclic carbene ligand . The bulky trimethylphenyl groups on the NHC enhance its stability and reactivity. The molecular formula is C46H65Cl2N2PRu , with a molecular weight of approximately 848.97 g/mol .


Chemical Reactions Analysis

  • Olefin Metathesis : This catalyst facilitates olefin metathesis reactions, allowing the exchange of carbon-carbon double bonds. It plays a crucial role in the synthesis of complex organic molecules .


Physical and Chemical Properties Analysis

  • Stability : The complex remains stable under typical reaction conditions .

Mechanism of Action

The catalytic activity of Grubbs Catalyst M204 arises from its ability to activate olefins and promote their rearrangement. The NHC ligand stabilizes the ruthenium center, facilitating the exchange of alkene moieties. The resulting metathesis reactions lead to the formation of new carbon-carbon bonds .

Safety and Hazards

  • First Aid Measures : In case of exposure, follow standard first-aid protocols .

Future Directions

  • Immobilization : Developing supported catalysts for recyclability .

Properties

IUPAC Name

1,4-bis[(2,3,4-trimethylphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S2/c1-16-8-10-22(20(5)18(16)3)30(26,27)24-12-7-13-25(15-14-24)31(28,29)23-11-9-17(2)19(4)21(23)6/h8-11H,7,12-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOKXTPGBUWNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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